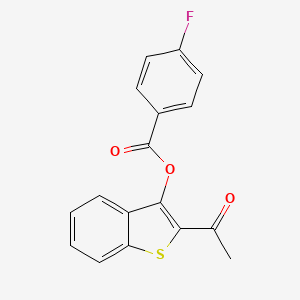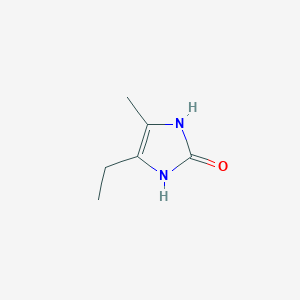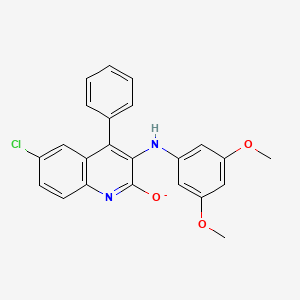![molecular formula C19H21F3N6OS B10870197 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870197.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Formation of the Pyrazolone Core: This involves the condensation of hydrazine derivatives with β-diketones or β-ketoesters.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring and the pyrazolone core.
Reduction: Reduction reactions can occur at the imine and carbonyl groups.
Substitution: The trifluoromethyl group and the piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicinal chemistry, (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperidin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a piperidine ring instead of a piperazine ring.
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(morpholin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
The presence of the piperazine moiety and the trifluoromethyl group in (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one distinguishes it from similar compounds. These functional groups contribute to its unique chemical and biological properties, making it a compound of significant interest in various fields of research.
Propiedades
Fórmula molecular |
C19H21F3N6OS |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-piperazin-1-ylethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H21F3N6OS/c1-12(24-8-11-27-9-6-23-7-10-27)15-16(19(20,21)22)26-28(17(15)29)18-25-13-4-2-3-5-14(13)30-18/h2-5,23,26H,6-11H2,1H3 |
Clave InChI |
PXOCNPILZAQTOT-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCN1CCNCC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4E)-2-(4-methoxyphenyl)-6-(propan-2-yloxy)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B10870115.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10870117.png)
![(5Z)-5-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10870128.png)
![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10870132.png)
![N'~1~,2-Bis[(2-hydroxy-5-nitrophenyl)methylene]-1-hydrazinecarbothiohydrazide](/img/structure/B10870136.png)

![2-[4-(Acetylamino)phenyl]-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate](/img/structure/B10870148.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-(morpholin-4-ylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870166.png)
![N,N'-{ethane-1,2-diylbis[nitrilo(E)methylylidene(4,5-dimethylthiene-3,2-diyl)]}dibenzamide](/img/structure/B10870168.png)
![2-hydrazinyl-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10870169.png)
![1-[4-(Propan-2-yl)phenyl]-3-quinolin-3-ylthiourea](/img/structure/B10870180.png)


![3-bromo-10-(4-methoxyphenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B10870198.png)
